(Allyloxy)tribromobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Allyloxy)tribromobenzene typically involves the reaction of 2,4,6-tribromophenol with allyl chloride in the presence of a base. One common method includes the following steps :
- Preparation of sodium tribromophenolate by reacting 2,4,6-tribromophenol with sodium hydroxide.
- Addition of sodium stearate and phenyl triethyl ammonium chloride as a catalyst.
- Refluxing the mixture with allyl chloride in ethanol at 75°C for 6.5 hours.
- Cooling the reaction mixture, followed by filtration and drying to obtain the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Allyloxy)tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The allyloxy group can undergo oxidation to form epoxides or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as m-chloroperbenzoic acid for epoxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
(Allyloxy)tribromobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized as a flame retardant and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Allyloxy)tribromobenzene involves its interaction with molecular targets through its bromine atoms and allyloxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the allyloxy group.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Uniqueness
(Allyloxy)tribromobenzene is unique due to the presence of the allyloxy group, which imparts different reactivity compared to other tribromobenzenes. This functional group allows for additional chemical transformations and applications that are not possible with simple tribromobenzenes .
Properties
IUPAC Name |
1,2,3-tribromo-4-prop-2-enoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h2-4H,1,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNYLPBIOZVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949579 | |
Record name | 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167063-57-0, 26762-91-4 | |
Record name | 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (allyloxy)tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.